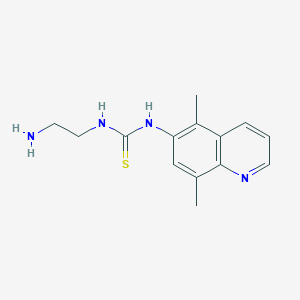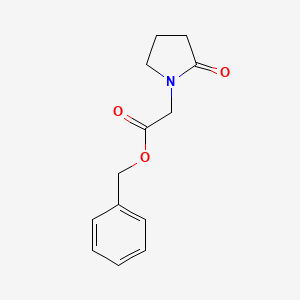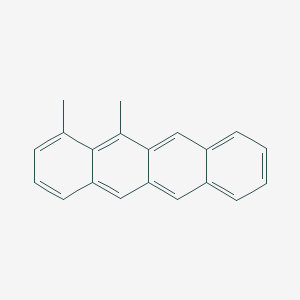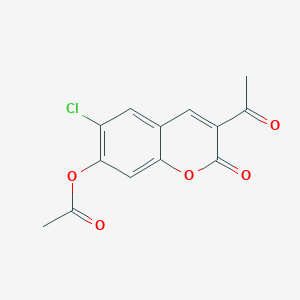![molecular formula C11H15N3O3 B12551199 N-Methyl-N-[3-(4-nitroanilino)propyl]formamide CAS No. 821780-05-6](/img/structure/B12551199.png)
N-Methyl-N-[3-(4-nitroanilino)propyl]formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-[3-(4-nitroanilino)propyl]formamide is an organic compound that features a nitroaniline moiety linked to a formamide group through a propyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[3-(4-nitroanilino)propyl]formamide typically involves the reaction of N-methylformamide with 4-nitroaniline in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced catalytic systems and automated process control ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-N-[3-(4-nitroanilino)propyl]formamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a metal catalyst.
Substitution: The formamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Typical reducing agents are hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted formamides, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-Methyl-N-[3-(4-nitroanilino)propyl]formamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, antioxidants, and other organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is employed in the production of corrosion inhibitors, gum inhibitors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-Methyl-N-[3-(4-nitroanilino)propyl]formamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The formamide group can also participate in hydrogen bonding and other interactions with biomolecules, influencing the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-4-nitroaniline: Similar in structure but lacks the propyl chain and formamide group.
N-Methylformamide: Contains the formamide group but lacks the nitroaniline moiety.
4-Nitroaniline: Contains the nitroaniline moiety but lacks the N-methyl and formamide groups.
Uniqueness
N-Methyl-N-[3-(4-nitroanilino)propyl]formamide is unique due to its combination of a nitroaniline moiety, a propyl chain, and a formamide group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Propiedades
Número CAS |
821780-05-6 |
|---|---|
Fórmula molecular |
C11H15N3O3 |
Peso molecular |
237.25 g/mol |
Nombre IUPAC |
N-methyl-N-[3-(4-nitroanilino)propyl]formamide |
InChI |
InChI=1S/C11H15N3O3/c1-13(9-15)8-2-7-12-10-3-5-11(6-4-10)14(16)17/h3-6,9,12H,2,7-8H2,1H3 |
Clave InChI |
ZSWXTWBTYNBVOW-UHFFFAOYSA-N |
SMILES canónico |
CN(CCCNC1=CC=C(C=C1)[N+](=O)[O-])C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Cyclopropyl-2-(4-methoxyphenyl)-5-methyl-2H-naphtho[1,2-b]pyran](/img/structure/B12551116.png)

![Benzoic acid, 5-[(2-furanylmethylene)amino]-2-hydroxy-](/img/structure/B12551137.png)






![1-[2-(4-Nitrobenzoyl)phenyl]ethan-1-one](/img/structure/B12551184.png)
![1-Isothiocyanato-4-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B12551188.png)



